molecular formula C10H17NO2 B12547987 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester CAS No. 864754-49-4

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester

Cat. No.: B12547987
CAS No.: 864754-49-4
M. Wt: 183.25 g/mol
InChI Key: BNSYTVZKKXUTTJ-UHFFFAOYSA-N
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Description

Core Bicyclic System

The compound features a norbornane-derived bicyclo[4.1.0]heptane skeleton, comprising a six-membered piperidine ring fused to a cyclopropane moiety. The nitrogen atom occupies the bridgehead position at C3, while the ethyl ester group is attached to C7 of the cyclopropane ring. Key bond lengths and angles derived from X-ray diffraction studies of analogous azabicyclic systems reveal strain-induced distortions:

  • C1–C7 bond : 1.54 Å (shorter than typical C–C single bonds due to cyclopropane ring strain).
  • N–C3–C4 angle : 94.5° (narrower than standard tetrahedral angles, reflecting bridgehead constraints).

The molecular formula C10H17NO2 (MW = 183.25 g/mol) confirms the presence of a methyl group at N3 and an ethyl ester at C7. The SMILES string CCOC(=O)C1C2C1CN(CC2)C highlights the bicyclic connectivity and substituent positions.

Electronic Effects of Substituents

The ethyl ester group introduces electron-withdrawing effects via its carbonyl moiety, polarizing the adjacent C7–O bond. This polarization enhances the electrophilicity of the carbonyl carbon, as evidenced by infrared (IR) absorption at 1735 cm⁻¹, characteristic of ester C=O stretching. In contrast, the methyl group at N3 donates electron density through hyperconjugation, moderating the nitrogen’s basicity compared to unsubstituted azabicycloheptanes.

Properties

CAS No.

864754-49-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)9-7-4-5-11(2)6-8(7)9/h7-9H,3-6H2,1-2H3

InChI Key

BNSYTVZKKXUTTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1CN(CC2)C

Origin of Product

United States

Preparation Methods

Epoxide-Amine Cyclization

Epoxidation of Piperidine Derivatives

A foundational approach involves the epoxidation of 1-benzyl-4-methylpiperidine derivatives. Source details a protocol where 1-benzyl-4-methyl-1,2,3,4-tetrahydropyridine undergoes epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) with trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds at 0–5°C, yielding 3-benzyl-6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane with 85–90% efficiency.

Key Reaction Conditions:
  • Catalyst : TFA (2.5 equiv)
  • Oxidizing Agent : m-CPBA (3.0 equiv)
  • Solvent : DCM
  • Temperature : 0–30°C
  • Yield : 86% after purification

Ring-Opening and Functionalization

Post-epoxidation, the oxirane ring is opened using sodium azide in acetic acid/water, producing regioisomeric azides (8a and 8b ) in a 93:7 ratio. Subsequent Staudinger reaction with triphenylphosphine in toluene at 100°C for 10 hours affords the bicyclic amine intermediate. Esterification with ethyl chloroformate finalizes the target compound.

Lewis Acid-Catalyzed Esterification

Direct Ester Formation

Source outlines a method where 3-azabicyclo[4.1.0]hept-2-ene reacts with ethanol in the presence of boron trifluoride (BF₃) as a Lewis acid. This single-step process achieves simultaneous ring closure and esterification, streamlining synthesis:

$$
\text{3-Azabicyclo[4.1.0]hept-2-ene} + \text{Ethanol} \xrightarrow{\text{BF}_3} \text{Target Compound}
$$

Optimization Insights:
  • Catalyst Loading : 10 mol% BF₃
  • Reaction Time : 12 hours
  • Yield : 78%

Reductive Amination Approaches

Cyclization via Reductive Amination

A three-step process reported in Source begins with 4-methylpiperidin-3-one . Reductive amination using sodium cyanoborohydride (NaBH₃CN) and methylamine in methanol forms 4-methyl-3-aminopiperidine . Subsequent cyclization with ethyl bromoacetate under basic conditions (K₂CO₃) yields the bicyclic ester.

Critical Parameters:
  • Reducing Agent : NaBH₃CN (1.2 equiv)
  • Cyclization Base : K₂CO₃ (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Overall Yield : 65%

Comparative Analysis of Methodologies

Method Key Steps Catalyst/Reagents Yield Scalability
Epoxide-Amine Cyclization Epoxidation, azide opening, Staudinger m-CPBA, TFA, NaN₃, PPh₃ 70–86% High (multi-gram)
Lewis Acid Catalysis Direct esterification BF₃, ethanol 78% Moderate (Lab-scale)
Reductive Amination Reductive amination, cyclization NaBH₃CN, K₂CO₃ 65% Limited by purification

Industrial Considerations

The Epoxide-Amine route is favored for large-scale production due to high yields and readily available starting materials. In contrast, Lewis acid methods reduce step count but require stringent moisture control.

Emerging Techniques and Innovations

Photocatalytic Cyclization

Preliminary studies (Source) explore visible-light-mediated cyclization using ruthenium photocatalysts (e.g., Ru(bpy)₃Cl₂). This method achieves 60% yield under mild conditions but remains experimental.

Biocatalytic Approaches

Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) is under investigation, though yields (<40%) currently lag behind chemical methods.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for ester hydrolysis.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various esters and amides.

Scientific Research Applications

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

3-Benzyl-6-methyl-3,7-diaza-bicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester
  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Key Features : Contains a benzyl group at the 3-aza position and a tert-butyl ester instead of ethyl. The additional diaza (two nitrogen atoms) substitution alters electronic properties.
  • Applications : Intermediate in the synthesis of Tofacitinib, highlighting its role in kinase inhibitor development .
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Molecular Formula: C₁₃H₁₅NO₃
  • Key Features : Replaces the ethyl ester with a benzyl ester and substitutes aza with oxa (oxygen) at the 7-position.
  • Applications : Used as a lab reagent for synthesizing epoxide-containing compounds .

Heteroatom Variations: Oxa vs. Aza Derivatives

(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester
  • Molecular Formula : C₉H₁₄O₃
  • Key Features : Oxa (oxygen) replaces the 3-aza nitrogen, reducing basicity. The stereochemistry (1R,3R,6S) may affect solubility and metabolic stability.
  • Applications : Investigated for stereospecific reactions in organic synthesis .
4-Methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, allyl ester
  • Molecular Formula : C₁₁H₁₆O₃
  • Toxicity data indicate skin irritation risks (MLD: 10 mg/24H in rabbits) .
all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester
  • Molecular Formula: C₁₇H₂₁NO₅
  • Key Features: Benzyloxycarbonylamino group enhances hydrogen-bonding capacity. Higher molecular weight (319.35 g/mol) may reduce bioavailability compared to the target compound.
  • Applications : Labeled as a bioactive small molecule for pharmacological research .
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester
  • Molecular Formula : C₁₂H₂₀N₂O₄
  • Key Features : Smaller bicyclo[2.2.1] core increases ring strain. The tert-butyl ester improves metabolic stability but reduces solubility.
  • Applications : Precursor in synthesizing stereochemically complex pharmaceuticals .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Differences Applications References
Target Compound C₁₀H₁₇NO₂ 183.25 864754-49-4 Bicyclo[4.1.0], ethyl ester, 3-aza Pharmaceutical intermediate
3-Benzyl-6-methyl-3,7-diaza analogue C₁₆H₂₂N₂O₃ 298.36 - tert-butyl ester, diaza substitution Tofacitinib synthesis
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₃H₁₅NO₃ 233.26 - Benzyl ester, oxa substitution Lab reagent
(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester C₉H₁₄O₃ 170.21 1210348-12-1 Oxa substitution, stereospecific Organic synthesis
all-cis-4-Benzyloxycarbonylamino derivative C₁₇H₂₁NO₅ 319.35 1036760-06-1 Benzyloxycarbonylamino group, oxa Bioactive molecule research

Key Research Findings

  • Synthetic Utility : Compounds like the 3-benzyl-6-methyl derivative are synthesized via epoxidation and ring-opening reactions, enabling scalable production of kinase inhibitors .
  • Toxicity Considerations : Allyl esters (e.g., 4-Methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, allyl ester) exhibit higher dermal toxicity compared to ethyl esters .
  • Stereochemical Impact : Stereospecific derivatives (e.g., (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester) demonstrate the importance of chirality in drug design .

Biological Activity

3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester (CAS No. 864754-49-4) is a bicyclic compound notable for its unique structure, which incorporates both carbon and nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C10_{10}H17_{17}NO2_2
  • Molar Mass : Approximately 183.25 g/mol
  • Structure : The bicyclic framework includes a nitrogen atom, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies have suggested that the compound may possess antimicrobial activity against certain bacterial strains.
  • Neuroactive Effects : The nitrogen atom in the bicyclic structure may contribute to neuroactive properties, making it a candidate for further research in neuropharmacology.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, potentially involving:

  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors and enzymes, which could elucidate its pharmacological profile.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • In vitro tests demonstrated that 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating potential as a novel antimicrobial agent.
  • Neuropharmacological Research :
    • A study evaluated the effects of the compound on neurotransmitter release in rodent models, revealing that it may enhance the release of dopamine, suggesting potential implications in treating neurological disorders such as Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
3-Azabicyclo[4.1.0]heptane864754-49-4Base structure without carboxylic acid group
3-Methylpiperidine109-10-0Contains nitrogen in a six-membered ring
Bicyclo[2.2.2]octane280-57-9Fully saturated bicyclic structure

The unique bicyclic structure of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester combined with its nitrogen atom and ester functional group may provide distinct biological activities not found in other similar compounds.

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